Napyradiomycin B4
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Napyradiomycin B4 is typically isolated from the culture broth of Streptomyces species. The isolation process involves fermentation, followed by extraction and purification using chromatographic techniques . The structure of this compound was elucidated using NMR studies and X-ray crystallography .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces cultures under controlled conditions. The fermentation broth is then subjected to solvent extraction, followed by purification using high-performance liquid chromatography (HPLC) to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Napyradiomycin B4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its mechanism of action .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution: Halogenation reactions can be carried out using reagents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced antibacterial and cytotoxic properties .
Scientific Research Applications
Napyradiomycin B4 has a wide range of scientific research applications:
Mechanism of Action
Napyradiomycin B4 exerts its effects by targeting bacterial cell membranes and disrupting their integrity. This leads to cell lysis and death of the bacterial cells . The compound also inhibits the growth of cancer cells by inducing apoptosis through the activation of specific molecular pathways .
Comparison with Similar Compounds
- Napyradiomycin B2
- Napyradiomycin B5
- Napyradiomycin D1
Comparison: Napyradiomycin B4 is unique due to its specific structural features, such as the presence of a chloro-cyclohexane ring, which is not found in other napyradiomycins . This structural uniqueness contributes to its distinct biological activities, making it a valuable compound for further research and development .
Biological Activity
Napyradiomycin B4 is a member of the napyradiomycin family, which consists of meroterpenoid natural products primarily isolated from actinomycetes. This compound has garnered attention due to its diverse biological activities, particularly its antimicrobial and cytotoxic properties. This article explores the biological activity of this compound, summarizing key research findings, structural characteristics, and potential therapeutic applications.
Structural Characteristics
This compound was isolated from the culture broth of Chainia rubra MG802-AF1. The absolute structure was determined to be 13-hydroxy-13-methylnapyradiomycin B1 through X-ray crystallography, confirming its unique stereochemistry and functional groups that contribute to its biological activity . The compound features a semi-naphthoquinone chromophore, a prenyl unit, and a cyclohexane ring, which are critical for its interaction with biological targets.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial efficacy of this compound against various pathogenic microorganisms. Notably, it exhibits significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 3 to 48 μg/mL . Comparative studies have shown that this compound and its analogs possess varying degrees of antibacterial potency:
Compound | MIC (μg/mL) | Target Pathogen |
---|---|---|
This compound | 3 - 48 | MRSA |
Napyradiomycin A1 | 1 - 2 | Staphylococcus aureus |
Napyradiomycin D1 | Significant | Mycobacterium tuberculosis |
The effectiveness of these compounds highlights their potential as therapeutic agents in treating resistant bacterial infections.
Cytotoxic Properties
In addition to its antibacterial properties, this compound has been evaluated for cytotoxicity against various cancer cell lines. In vitro studies revealed that it exhibits moderate cytotoxic effects, with IC50 values below 20 μM against HepG2 cells . The cytotoxicity profile suggests that modifications in the structure of napyradiomycins can significantly influence their activity against cancer cells.
The biological activity of napyradiomycins, including B4, is believed to involve multiple mechanisms. These include:
- Inhibition of ATPases: Some napyradiomycins exhibit inhibitory effects on gastric (H+-K+) ATPases, which are crucial for cellular energy metabolism .
- Antiviral Activity: In a related study, napyradiomycins demonstrated antiviral properties against pseudorabies virus (PRV), indicating their broad-spectrum potential .
Case Studies and Research Findings
Research has consistently highlighted the promising biological activities of this compound and its analogs:
- Antibacterial Efficacy : A study isolated several new napyradiomycins from Streptomyces sp., demonstrating that structural variations significantly affect their antibacterial potency against Gram-positive bacteria .
- Cytotoxicity Assessment : In another investigation, napyradiomycins were tested against various human cancer cell lines, revealing that specific structural features correlate with enhanced cytotoxicity .
- Biosynthetic Pathways : Recent advancements in biosynthetic methodologies have allowed for the efficient synthesis of napyradiomycins in laboratory settings, facilitating further research into their biological activities .
Properties
IUPAC Name |
(3R,4aR,10aS)-3,4a-dichloro-10a-[[(1S,3S,6S)-3-chloro-6-hydroxy-2,2,6-trimethylcyclohexyl]methyl]-6,8-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31Cl3O6/c1-21(2)15(23(5,33)7-6-16(21)26)10-25-19(31)13-8-12(29)9-14(30)18(13)20(32)24(25,28)11-17(27)22(3,4)34-25/h8-9,15-17,29-30,33H,6-7,10-11H2,1-5H3/t15-,16-,17+,23-,24-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMMWIAJQXLZLL-VTQDYBALSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC(C1CC23C(=O)C4=C(C(=CC(=C4)O)O)C(=O)C2(CC(C(O3)(C)C)Cl)Cl)(C)O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@@H](C([C@@H]1C[C@]23C(=O)C4=C(C(=CC(=C4)O)O)C(=O)[C@]2(C[C@H](C(O3)(C)C)Cl)Cl)(C)C)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31Cl3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80912051 | |
Record name | 3,4a-Dichloro-10a-[(3-chloro-6-hydroxy-2,2,6-trimethylcyclohexyl)methyl]-6,8-dihydroxy-2,2-dimethyl-3,4,4a,10a-tetrahydro-2H-naphtho[2,3-b]pyran-5,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80912051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
533.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111216-63-8 | |
Record name | Napyradiomycin B4 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111216638 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4a-Dichloro-10a-[(3-chloro-6-hydroxy-2,2,6-trimethylcyclohexyl)methyl]-6,8-dihydroxy-2,2-dimethyl-3,4,4a,10a-tetrahydro-2H-naphtho[2,3-b]pyran-5,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80912051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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